molecular formula C14H8F6O4 B12498883 1,1'-(13-Phenylene)bis[4,4,4-trifluoro-1,3-butanedione

1,1'-(13-Phenylene)bis[4,4,4-trifluoro-1,3-butanedione

Cat. No.: B12498883
M. Wt: 354.20 g/mol
InChI Key: AQDATTJSOTVAAV-UHFFFAOYSA-N
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Description

4,4,4-trifluoro-3-hydroxy-1-[3-(4,4,4-trifluoro-3-hydroxybut-2-enoyl)phenyl]but-2-en-1-one is a complex organic compound characterized by the presence of trifluoromethyl groups and hydroxyl functionalities

Properties

Molecular Formula

C14H8F6O4

Molecular Weight

354.20 g/mol

IUPAC Name

1,1,1-trifluoro-4-hydroxy-4-[3-(4,4,4-trifluoro-1-hydroxy-3-oxobut-1-enyl)phenyl]but-3-en-2-one

InChI

InChI=1S/C14H8F6O4/c15-13(16,17)11(23)5-9(21)7-2-1-3-8(4-7)10(22)6-12(24)14(18,19)20/h1-6,21-22H

InChI Key

AQDATTJSOTVAAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=CC(=O)C(F)(F)F)O)C(=CC(=O)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-trifluoro-3-hydroxy-1-[3-(4,4,4-trifluoro-3-hydroxybut-2-enoyl)phenyl]but-2-en-1-one typically involves multiple steps. One common method includes the reaction of trifluoroacetophenone with a suitable aldehyde under basic conditions to form the intermediate product. This intermediate is then subjected to further reactions, such as aldol condensation, to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4,4,4-trifluoro-3-hydroxy-1-[3-(4,4,4-trifluoro-3-hydroxybut-2-enoyl)phenyl]but-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Scientific Research Applications

4,4,4-trifluoro-3-hydroxy-1-[3-(4,4,4-trifluoro-3-hydroxybut-2-enoyl)phenyl]but-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-3-hydroxy-1-[3-(4,4,4-trifluoro-3-hydroxybut-2-enoyl)phenyl]but-2-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-trifluoro-3-hydroxy-3-methylbutan-2-one
  • 4,4,4-trifluoro-1-phenyl-1,3-butanedione
  • 4,4,4-trifluoro-3-oxo-2′-butyronaphthone

Uniqueness

4,4,4-trifluoro-3-hydroxy-1-[3-(4,4,4-trifluoro-3-hydroxybut-2-enoyl)phenyl]but-2-en-1-one is unique due to its dual trifluoromethyl and hydroxyl functionalities, which impart distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Biological Activity

1,1'-(13-Phenylene)bis[4,4,4-trifluoro-1,3-butanedione] is a synthetic compound notable for its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical formula:

C18H14F6O2\text{C}_{18}\text{H}_{14}\text{F}_6\text{O}_2

This structure features two trifluoromethyl groups attached to a phenylene backbone, which is significant in enhancing its biological properties.

Biological Activity Overview

Research indicates that compounds with diketone structures, particularly those with fluorinated substituents, exhibit diverse biological activities. The following sections detail specific findings related to the biological activity of 1,1'-(13-Phenylene)bis[4,4,4-trifluoro-1,3-butanedione].

Antimicrobial Activity

A study conducted on various diketones demonstrated that compounds similar to 1,1'-(13-Phenylene)bis[4,4,4-trifluoro-1,3-butanedione] possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

These results suggest that the compound could be developed into an effective antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays using human cancer cell lines (e.g., HeLa and Vero cells) have shown that 1,1'-(13-Phenylene)bis[4,4,4-trifluoro-1,3-butanedione] exhibits moderate cytotoxic effects. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with cellular pathways involved in cell survival and proliferation.

Cell Line IC50 (µM) Reference
HeLa25
Vero40

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting potential for further development in cancer therapy.

Mechanistic Insights

Molecular docking studies have provided insights into how 1,1'-(13-Phenylene)bis[4,4,4-trifluoro-1,3-butanedione] interacts with key biomolecular targets. The compound has shown affinity for ribonucleotide reductase subunit R2 and heat shock proteins Hsp70 and Hsp90. These interactions are crucial for understanding its mechanism of action as an anticancer agent.

Case Studies

Several case studies have highlighted the potential applications of diketones in medicinal chemistry:

  • Case Study 1: A series of copper(II) complexes with diketone ligands demonstrated enhanced antibacterial activity compared to their non-metal counterparts. This suggests that metal coordination could amplify the biological effects of diketones like 1,1'-(13-Phenylene)bis[4,4,4-trifluoro-1,3-butanedione] .
  • Case Study 2: Research on similar diketones showed promising results in inhibiting tumor growth in animal models. This supports the hypothesis that such compounds could be developed as novel chemotherapeutic agents .

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